molecular formula C22H22N4O3S B11169756 5-oxo-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]-1-phenylpyrrolidine-3-carboxamide

5-oxo-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]-1-phenylpyrrolidine-3-carboxamide

Cat. No.: B11169756
M. Wt: 422.5 g/mol
InChI Key: BYDSHAYOQOETQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “5-oxo-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]-1-phenylpyrrolidine-3-carboxamide” is a complex organic molecule that belongs to the class of thiadiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the thiadiazole ring, along with the phenyl and pyrrolidine groups, contributes to the compound’s unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-oxo-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]-1-phenylpyrrolidine-3-carboxamide” typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.

    Attachment of the Phenoxypropyl Group: The phenoxypropyl group can be introduced through a nucleophilic substitution reaction using a suitable phenoxypropyl halide.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be formed through a cyclization reaction involving a suitable amine and a carbonyl compound.

    Coupling of the Thiadiazole and Pyrrolidine Rings: The final step involves coupling the thiadiazole and pyrrolidine rings through an amide bond formation reaction using a suitable coupling reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

The compound “5-oxo-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]-1-phenylpyrrolidine-3-carboxamide” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to form corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can be performed to introduce different substituents on the phenyl or pyrrolidine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, aryl halides, under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of “5-oxo-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]-1-phenylpyrrolidine-3-carboxamide” involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, leading to anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    5-oxo-1-phenyl-2-pyrazolin-3-carboxylic acid: Similar in structure but lacks the thiadiazole ring.

    5-oxo-3-nitro-1,2,4-triazole: Contains a different heterocyclic ring but shares some chemical properties.

Uniqueness

The presence of the thiadiazole ring in “5-oxo-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]-1-phenylpyrrolidine-3-carboxamide” imparts unique chemical and biological properties, making it distinct from other similar compounds. This uniqueness contributes to its potential therapeutic applications and its versatility in various chemical reactions.

Properties

Molecular Formula

C22H22N4O3S

Molecular Weight

422.5 g/mol

IUPAC Name

5-oxo-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]-1-phenylpyrrolidine-3-carboxamide

InChI

InChI=1S/C22H22N4O3S/c27-20-14-16(15-26(20)17-8-3-1-4-9-17)21(28)23-22-25-24-19(30-22)12-7-13-29-18-10-5-2-6-11-18/h1-6,8-11,16H,7,12-15H2,(H,23,25,28)

InChI Key

BYDSHAYOQOETQE-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NC3=NN=C(S3)CCCOC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.